tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(aminomethyl)-2-adamantyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-16(9-17)12-5-10-4-11(7-12)8-13(16)6-10/h10-13H,4-9,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVLCSCKGLZMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(C2CC3CC(C2)CC1C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate typically involves the reaction of 2-(aminomethyl)adamantane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, releasing the free amine:
Conditions :
-
Trifluoroacetic Acid (TFA) : 20–50% TFA in dichloromethane (DCM) at room temperature (2–4 hrs) .
-
Hydrogen Bromide (HBr) : 33% HBr in acetic acid under reflux (e.g., nitrile hydrolysis to amide) .
Example :
-
Deprotection of the Boc group in related adamantane carbamates yields primary amines, enabling further functionalization (e.g., alkylation, acylation) .
Functionalization of the Aminomethyl Group
The -CH₂NH₂ moiety undergoes typical amine reactions:
Notable Example :
-
Propargylation of the aminomethyl group (via propargyl bromide/K₂CO₃) introduces alkyne handles for click chemistry .
Stability and Rotameric Behavior
Carbamates exhibit syn–anti rotamerism influenced by hydrogen bonding and steric effects:
Key Findings :
Scientific Research Applications
tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to the stability of the adamantane core.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The adamantane core provides structural stability, while the carbamate group can undergo hydrolysis to release the active amine. This amine can then interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
tert-butyl N-(2-aminoethyl)carbamate: Similar structure but with an ethyl group instead of the adamantane core.
tert-butyl N-(2-aminoethyl)carbamate: Used in similar applications but lacks the rigidity and stability of the adamantane core.
Uniqueness: tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate is unique due to the presence of the adamantane core, which provides exceptional stability and rigidity. This makes it particularly useful in applications where structural integrity is crucial .
Biological Activity
Tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by the following chemical structure:
- Molecular Formula : C13H23N2O2
- Molecular Weight : 239.33 g/mol
- CAS Number : [specific CAS number if available]
The compound features an adamantane core, which is known for its three-dimensional structure that can enhance binding interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of carbamates have shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 5.0 | Induces apoptosis via mitochondrial pathway |
| Compound B | HCT-15 (colon carcinoma) | 1.98 | Inhibits Bcl-2 protein, promoting cell death |
| This compound | TBD | TBD | TBD |
The effectiveness of these compounds is often attributed to their ability to interact with specific proteins involved in cell proliferation and survival pathways, such as Bcl-2 and IKKβ, which are crucial in cancer progression .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cancer Cell Proliferation : Similar compounds have demonstrated the ability to inhibit key signaling pathways involved in cell growth.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Targeting Specific Proteins : The adamantane moiety enhances interaction with protein targets, potentially improving selectivity and efficacy.
Study 1: Antitumor Activity
A recent study investigated the effects of a related carbamate on various cancer cell lines, revealing significant cytotoxicity:
- Findings : The compound exhibited an IC50 value of 5 µM against FaDu cells, indicating strong antitumor activity.
- : The study concluded that modifications in the carbamate structure could enhance biological activity through better interaction with cellular targets .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of carbamate derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate precursors with functionalized adamantane derivatives. For example, in analogous adamantane-based carbamates, tert-butyl chloroformate reacts with amines (e.g., 2-(aminomethyl)adamantan-2-amine) in dichloromethane at 0–5°C, followed by room-temperature stirring and purification via column chromatography . Solvent choice (e.g., DMI in ) and bases like DIPEA can mitigate solubility issues and enhance reactivity. Yield optimization requires strict temperature control and stoichiometric ratios of reagents .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry and purity. For adamantane derivatives, distinct proton environments (e.g., bridgehead H) appear as singlets in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Programs like SHELXL ( ) or SIR97 ( ) resolve adamantane’s rigid structure. Hydrogen-bonding networks in carbamates are analyzed using ORTEP-3 ( ) for graphical representation.
Q. How is the tert-butoxycarbonyl (Boc) protecting group removed without degrading the adamantane core?
- Methodological Answer : Boc deprotection is achieved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, 0–25°C). Adamantane’s stability allows selective cleavage without core degradation. Post-deprotection, neutralization with weak bases (e.g., NaHCO₃) and extraction ensure product integrity .
Advanced Research Questions
Q. How can structural ambiguities in X-ray crystallography of adamantane-carbamate hybrids be resolved?
- Methodological Answer : Adamantane’s symmetry can cause disorder in crystal lattices. Strategies include:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands ( ) to model overlapping reflections.
- High-Resolution Data : Collect data at synchrotron sources (≤1.0 Å resolution) to resolve electron density ambiguities.
- Complementary Techniques : Pair crystallography with solid-state NMR to validate hydrogen-bonding motifs .
Q. What computational methods predict the reactivity of the aminomethyl-adamantane moiety in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models transition states and charge distribution. For example, calculate Fukui indices to identify nucleophilic sites on the adamantane framework.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMI vs. THF) to optimize solvent choice .
- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging adamantane’s lipophilicity .
Q. How do conflicting solubility data from different solvent systems inform formulation strategies?
- Methodological Answer : Contradictions arise from solvent polarity and adamantane’s hydrophobicity. Systematic approaches include:
- Phase Solubility Diagrams : Measure solubility in co-solvents (e.g., PEG-400/water) to identify optimal ratios.
- Surfactant Screening : Use polysorbate-80 or cyclodextrins to enhance aqueous solubility without chemical modification .
- Hansen Solubility Parameters : Predict compatibility with excipients using HSPiP software .
Q. What strategies mitigate impurities from residual amines during Boc protection?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FTIR to track carbamate formation and residual amine peaks (~3300 cm⁻¹ N-H stretch).
- Purification : Employ orthogonal techniques:
- Ion-Exchange Chromatography : Remove cationic amine impurities.
- pH-Dependent Extraction : Adjust aqueous phase pH to isolate neutral carbamate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
